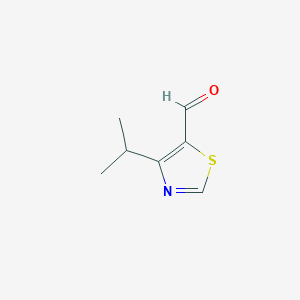

4-Isopropylthiazole-5-carbaldehyde

Description

Significance of Heterocyclic Aldehydes in Contemporary Synthetic Strategies

Heterocyclic aldehydes are a cornerstone in modern organic synthesis, prized for their versatility and reactivity. The aldehyde functional group, characterized by its electrophilic carbonyl carbon, serves as a key handle for a multitude of chemical transformations. These compounds are valuable intermediates in the construction of more complex molecular architectures, enabling chemists to introduce new functional groups and build carbon-carbon bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations.

In the context of drug design and medicinal chemistry, the strategic placement of an aldehyde on a heterocyclic scaffold is a powerful approach for creating new chemical entities with specific biological activities. The reactivity of the aldehyde allows for its conversion into a wide array of other functional groups, facilitating the synthesis of diverse compound libraries for screening and lead optimization.

Overview of Thiazole (B1198619) Ring Architectures in Chemical Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in chemical and pharmaceutical research. mdpi.com This structural motif is present in a number of natural products, including Vitamin B1 (Thiamine), and is a core component of many commercially available drugs. pharmaguideline.com The thiazole nucleus is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. mdpi.com

The aromaticity of the thiazole ring, combined with the presence of two heteroatoms, creates a unique electronic environment that allows for various chemical modifications. Researchers have extensively explored the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted thiazole derivatives to modulate their physicochemical properties and biological functions. nih.gov This versatility makes the thiazole ring a central focus in the development of new therapeutic agents and functional materials. mdpi.comnih.gov

Structural Context of 4-Isopropylthiazole-5-carbaldehyde within Thiazole Chemistry

This compound is a specific example of a disubstituted thiazole. Its structure is defined by the presence of an isopropyl group at the 4-position and a carbaldehyde (formyl) group at the 5-position of the thiazole ring. This particular arrangement of substituents has implications for its reactivity and potential applications.

The isopropyl group at the 4-position contributes to the lipophilicity of the molecule and can influence its binding affinity to biological targets through steric and electronic effects. The carbaldehyde at the 5-position is a reactive site for further chemical elaboration. Research on related structures, such as hydrazinylthiazole-5-carbaldehydes, has highlighted the potential of this core structure in the development of agents with anti-diabetic properties. nih.gov Furthermore, studies on derivatives of 4-isopropylthiazole (B170079) have demonstrated their potential as antimicrobial and antitubercular agents, suggesting that the 4-isopropylthiazole moiety is a valuable pharmacophore for enhancing biological activity.

The synthesis of such substituted thiazole aldehydes can be approached through various established methods in heterocyclic chemistry. For instance, the Vilsmeier-Haack reaction is a common method for the formylation of activated aromatic and heteroaromatic rings, and could potentially be used to introduce the aldehyde group at the 5-position of a pre-existing 4-isopropylthiazole. Another relevant synthetic transformation is the Knoevenagel condensation, where the aldehyde group can react with active methylene (B1212753) compounds to form new carbon-carbon double bonds, further expanding the molecular diversity accessible from this scaffold.

Physicochemical Properties of Related Thiazole Derivatives

While specific experimental data for this compound is not widely available in public databases, the properties of its isomers and related compounds provide valuable context.

| Property | 2-Isopropyl-4-methylthiazole innospk.com | 4-Methylthiazole-5-carbaldehyde nih.gov | 2-Isopropylthiazole-4-carbaldehyde nih.gov |

| CAS Number | 15679-13-7 | 82294-70-0 | 133047-46-8 |

| Molecular Formula | C₇H₁₁NS | C₅H₅NOS | C₇H₉NOS |

| Molecular Weight | 141.23 g/mol | 127.17 g/mol | 155.22 g/mol |

| Physical State | Colorless to pale yellow liquid | Solid | Not specified |

| Density | ~1.0 g/cm³ | Not specified | 1.2 g/cm³ |

| Boiling Point | Not specified | Not specified | 232.4 °C |

This table presents data for related compounds to provide a comparative context due to the limited availability of specific data for this compound.

Detailed Research Findings on Related Thiazole Systems

The research landscape for thiazole derivatives is rich and provides insights into the potential utility of this compound as a synthetic building block.

| Research Area | Key Findings | Related Compounds |

| Antitubercular Agents | The 4-isopropylthiazole moiety was found to be important for enhancing antitubercular properties in a series of synthesized carbohydrazide (B1668358) analogs. | 4-isopropyl-1,3-thiazole-2-carbohydrazide |

| Anti-diabetic Agents | Novel 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes have been synthesized and shown to have good to excellent α-amylase inhibitory activity. nih.gov | 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes |

| Antimicrobial Agents | Novel sulfonyl derivatives based on a 4-isopropyl thiazole scaffold have been synthesized and evaluated for their antimicrobial and antitubercular potential. researchgate.net | 3-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

| Anticancer Agents | 4-Chlorothiazole-5-carbaldehydes serve as potent precursors for the synthesis of new heterocyclic compounds with significant in vitro antitumor activity against various human cancer cell lines. researchgate.net | 4-Chlorothiazole-5-carbaldehydes |

This table summarizes research on compounds structurally related to this compound, highlighting the therapeutic potential of this chemical family.

Structure

3D Structure

Properties

CAS No. |

261710-80-9 |

|---|---|

Molecular Formula |

C7H9NOS |

Molecular Weight |

155.22 g/mol |

IUPAC Name |

4-propan-2-yl-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C7H9NOS/c1-5(2)7-6(3-9)10-4-8-7/h3-5H,1-2H3 |

InChI Key |

CUMFTMHDINTVBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(SC=N1)C=O |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 4 Isopropylthiazole 5 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic synthesis due to its susceptibility to a wide array of chemical transformations. In the context of 4-isopropylthiazole-5-carbaldehyde, this reactivity allows for the introduction of diverse structural motifs at the 5-position of the thiazole (B1198619) ring.

The electrophilic carbon of the aldehyde is a prime target for nucleophiles. This fundamental reaction class opens avenues to a vast number of derivatives.

Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), to the aldehyde provides a direct method for the formation of new carbon-carbon bonds, leading to secondary alcohols. The selectivity of these additions can be influenced by the nature of the organometallic reagent and the reaction conditions. Chelation control, involving the metal center coordinating with both the aldehyde oxygen and the thiazole nitrogen, can play a role in the stereochemical outcome of the reaction, especially in cases where a chiral center is generated.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for converting the aldehyde into an alkene. masterorganicchemistry.com By reacting this compound with a phosphorus ylide, a double bond is formed, allowing for the extension of the carbon chain and the introduction of various substituents on the newly formed alkene. The geometry of the resulting alkene (E/Z) can often be controlled by the choice of ylide and reaction conditions.

Cyanohydrin Formation: The addition of cyanide, typically from a source like sodium cyanide, to the aldehyde leads to the formation of a cyanohydrin, 4-isopropyl-5-(1-hydroxy-1-cyanoethyl)thiazole. This reaction is significant as the resulting cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a range of other functional groups.

The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases. This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. The resulting imine derivatives are themselves valuable intermediates. For instance, the reaction of a related compound, 2-aminobenzothiazole, with aromatic aldehydes and other components in a four-component reaction has been shown to produce complex heterocyclic systems. nih.gov Similarly, condensing this compound with various primary amines can generate a library of N-(4-isopropylthiazol-5-ylmethylene)amines, which can be further modified, for example, by reduction to secondary amines.

| Amine Reactant | Product Class | Potential Applications |

| Primary Alkylamines | N-Alkyl Imines | Intermediates for reduction to secondary amines |

| Anilines | N-Aryl Imines | Synthesis of biologically active compounds |

| Hydrazines | Hydrazones | Precursors to various heterocyclic systems |

| Hydroxylamine (B1172632) | Oximes | Can be rearranged to amides (Beckmann rearrangement) |

The aldehyde group can be selectively oxidized to a carboxylic acid, 4-isopropylthiazole-5-carboxylic acid, without affecting the thiazole ring or the isopropyl group. A variety of oxidizing agents can be employed for this transformation.

Mild Oxidants: Reagents such as silver oxide (Tollens' reagent) or manganese dioxide are often used for the mild oxidation of aldehydes. N-Heterocyclic carbene (NHC) catalysis can also facilitate the oxidation of unactivated aldehydes to esters in the presence of an oxidant like manganese(IV) oxide. nih.gov This method is known for its mild conditions and tolerance of other functional groups.

Stronger Oxidants: Potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can also effect the oxidation, although care must be taken to control the reaction conditions to avoid over-oxidation or degradation of the thiazole ring. The use of vanadium-containing heteropolyanions as catalysts for the aerobic oxidation of aldehydes to carboxylic acids has also been reported as an efficient method. researchgate.net

| Oxidizing System | Product | Key Features |

| Ag₂O (Tollens' Reagent) | Carboxylate salt | Mild, selective for aldehydes |

| MnO₂ | Carboxylic acid | Heterogeneous, can be selective |

| NHC/Oxidant | Ester/Carboxylic acid | Catalytic, mild conditions |

| KMnO₄ (controlled) | Carboxylic acid | Strong oxidant, requires careful control |

| HPA-n/O₂ | Carboxylic acid | Catalytic, uses molecular oxygen |

The aldehyde can be selectively reduced to the corresponding primary alcohol, (4-isopropylthiazol-5-yl)methanol. This transformation is crucial for introducing a hydroxymethyl group, which can serve as a handle for further functionalization.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent for this purpose, typically used in alcoholic solvents. It is highly selective for aldehydes and ketones over other reducible functional groups. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less chemoselective.

Catalytic Hydrogenation: Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel can also be employed. This method is often clean and efficient, but care must be taken as some catalysts, particularly Raney nickel, can promote desulfurization and cleavage of the thiazole ring under harsh conditions. pharmaguideline.com

| Reducing Agent | Product | Key Features |

| NaBH₄ | (4-Isopropylthiazol-5-yl)methanol | Mild, chemoselective, easy to handle |

| LiAlH₄ | (4-Isopropylthiazol-5-yl)methanol | Powerful, less chemoselective |

| H₂/Pd/C | (4-Isopropylthiazol-5-yl)methanol | Catalytic, clean workup |

| H₂/Raney Ni | (4-Isopropylthiazol-5-yl)methanol | Can cause ring cleavage under harsh conditions |

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations involving aldehydes. These reactions often rely on the generation of a Breslow intermediate, which inverts the polarity of the aldehyde carbon (umpolung).

Benzoin Condensation: In a benzoin-type condensation, an NHC can catalyze the coupling of two molecules of this compound to form a 2-hydroxy-1,2-di(4-isopropylthiazol-5-yl)ethan-1-one. youtube.com This reaction creates a new carbon-carbon bond and introduces a hydroxyl group adjacent to a carbonyl.

Stetter Reaction: The Stetter reaction involves the NHC-catalyzed conjugate addition of an aldehyde to a Michael acceptor. This compound can act as the acyl anion equivalent, adding to α,β-unsaturated ketones, esters, or nitriles to form 1,4-dicarbonyl compounds or their analogues. The use of thiazolium salts as precatalysts for NHCs in Stetter reactions is well-established. purkh.com

Reactions Involving the Thiazole Ring System

The thiazole ring in this compound is an aromatic system, but its reactivity is significantly influenced by the substituents. The electron-withdrawing aldehyde at the 5-position deactivates the ring towards electrophilic attack, while the electron-donating isopropyl group at the 4-position has an activating effect. The lone pair of electrons on the nitrogen atom can be protonated or alkylated, and the sulfur atom can also influence the ring's reactivity.

Electrophilic Aromatic Substitution: Due to the deactivating effect of the 5-carbaldehyde group, electrophilic substitution on the thiazole ring is generally difficult. The C5 position is the most electron-rich and therefore the most likely site for electrophilic attack in unsubstituted thiazole. pharmaguideline.com However, in this case, it is blocked. The C2 position is the most electron-deficient and thus the least likely to undergo electrophilic substitution. Any electrophilic attack would likely be directed by the isopropyl group to the extent that it can overcome the deactivation by the aldehyde. Reactions such as nitration or halogenation would require harsh conditions and may lead to a mixture of products or degradation.

Metallation: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by a strong base, such as n-butyllithium, to form a 2-lithiated species. pharmaguideline.com This organometallic intermediate can then react with various electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes) to introduce a substituent at the C2 position. This provides a powerful method for functionalizing the thiazole ring at a position that is not easily accessible through electrophilic substitution.

Ring-Opening Reactions: Under certain conditions, the thiazole ring can undergo cleavage. For example, reductive ring-opening can be achieved using sodium in liquid ammonia, with the outcome dependent on the substituents present. researchgate.net The presence of different functional groups on the thiazole ring can influence the pathway of these ring-opening reactions. nih.gov

Electrophilic Substitution Reactions on the Thiazole Nucleus

The thiazole ring is generally considered to be electron-rich, making it susceptible to electrophilic attack. However, the position of substitution is highly dependent on the nature of the substituents already present on the ring. The calculated pi-electron density of the thiazole ring indicates that the C5-position is the primary site for electrophilic substitution. wikipedia.org In thiazole itself, electrophiles preferentially attack the C5-position. pharmaguideline.com The presence of an electron-donating group, such as the isopropyl group at the C4-position of this compound, would further activate the ring towards electrophilic substitution. Conversely, the electron-withdrawing carbaldehyde group at the C5-position deactivates this position. Therefore, electrophilic substitution on this compound is expected to be challenging at the C5 position and would likely occur at the less sterically hindered and electronically available C2-position, although this can be influenced by the specific reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

C-H Functionalization Methodologies on the Thiazole Moiety

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials.

Metal-Catalyzed C-H Activation and Coupling Reactions

Transition metal-catalyzed C-H activation is a prominent strategy for the functionalization of azoles, including thiazoles. mdpi.com Palladium catalysts, in particular, have been extensively used for the direct arylation and alkenylation of the thiazole ring. mdpi.comacs.org These reactions often proceed via a concerted metalation-deprotonation (CMD) pathway. nih.gov For instance, palladium-catalyzed direct arylation of thiazole derivatives has been shown to occur selectively at the C5-position. acs.org However, in the case of this compound, the C5-position is already substituted. Therefore, C-H activation would likely be directed to the C2-position. The aldehyde group at C5 could potentially act as a directing group, influencing the regioselectivity of the C-H activation. Various palladium catalysts, such as Pd(OAc)₂, are effective for these transformations, and the reactions can sometimes be performed under ligand-free conditions. acs.orgorganic-chemistry.org Copper-catalyzed C-H arylation of heterocycles using aryl iodides has also been reported as an effective method. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed C-H Functionalization of Thiazoles

| Catalyst/Reagents | Coupling Partner | Position of Functionalization | Reference |

| Pd(OAc)₂ | Aryl bromides | C5 | acs.orgorganic-chemistry.org |

| Pd(OAc)₂/CuCl/Cu(OAc)₂·H₂O | Alkenes | C5 | mdpi.com |

| CuI | Aryl iodides | Not Specified | organic-chemistry.org |

| Ni-xantphos | Alkenes | C2 | mdpi.com |

Radical-Based Functionalization Approaches

Annulation and Ring-Expansion Reactions for Fused Heterocycles

The aldehyde functionality of this compound is a versatile handle for constructing fused heterocyclic systems. Annulation reactions, where a new ring is formed onto the existing thiazole core, can lead to a wide variety of polycyclic structures with potential biological activity. For example, the aldehyde can undergo condensation reactions with various bifunctional reagents to build new rings. Syntheses of fused thiazolo derivatives have been reported starting from heterocyclic isothiocyanates and substituted propargylamines. documentsdelivered.com While not a direct reaction of the aldehyde, this illustrates the potential for forming fused systems from thiazole precursors. The aldehyde group can also participate in cycloaddition reactions, although thiazoles themselves are generally less reactive dienophiles in Diels-Alder reactions. numberanalytics.com However, specific substitution patterns can enhance their reactivity.

Advanced Derivatization for Complex Molecular Architectures

Formation of Hydrazone Derivatives for Subsequent Cyclization

A particularly powerful strategy for elaborating the structure of this compound involves the initial formation of a hydrazone derivative. The aldehyde group readily condenses with hydrazides to form acylhydrazones. nih.govnih.govnih.gov This reaction is often catalyzed by a few drops of acid and proceeds in good yield. nih.gov The resulting hydrazone moiety is not merely a simple derivative but a versatile intermediate for subsequent cyclization reactions, leading to a variety of five- and six-membered heterocyclic rings fused to or substituted on the thiazole core.

For instance, the reaction of a thiazole carbohydrazide (B1668358) with various substituted benzaldehydes yields a series of hydrazones. nih.gov These hydrazones themselves can exhibit biological activities. nih.govnih.gov More importantly, the hydrazone linkage contains reactive sites that can be targeted for further transformations. The N-N bond and the azomethine group (-N=CH-) are key functional motifs that can participate in cyclization reactions. nih.govresearchgate.net For example, hydrazide-hydrazone derivatives can be utilized in the synthesis of coumarin, pyridine, thiazole, and thiophene (B33073) derivatives. nih.gov The synthesis of new 4-isopropylthiazole (B170079) hydrazide analogs and their subsequent conversion to clubbed triazole and oxadiazole ring systems has been reported as a route to potential antibacterial, antifungal, and antitubercular agents. nih.gov

Table 2: Examples of Heterocycles Synthesized from Hydrazone Derivatives

| Hydrazone Precursor | Reagents for Cyclization | Resulting Heterocycle | Reference |

| Thiazole-5-carbohydrazide derivative | Substituted benzaldehydes | Acyl-hydrazones | nih.gov |

| Cyanoacetyl hydrazine (B178648) derivative | Various reagents | Coumarin, Pyridine, Thiazole, Thiophene | nih.gov |

| 4-isopropylthiazole-2-carbohydrazide | Various reagents | Triazoles, Oxadiazoles | nih.gov |

| Thiosemicarbazone derivatives | Substituted phenacyl bromides | Hydrazinyl-1,3-thiazole derivatives | nih.gov |

This strategy highlights the synthetic utility of the carbaldehyde group in this compound, providing a gateway to a diverse range of complex heterocyclic architectures with potential applications in medicinal chemistry and materials science.

Cyclization Reactions to Produce Fused Triazole, Oxadiazole, and Thiadiazole Systems

The aldehyde functional group of this compound serves as a versatile precursor for the construction of various fused heterocyclic systems, including triazoles, oxadiazoles, and thiadiazoles. These cyclization strategies are pivotal in medicinal chemistry for the development of novel therapeutic agents.

Fused Triazole Systems:

The synthesis of fused triazole systems often involves the initial conversion of the aldehyde to a hydrazide or a related derivative. For instance, a series of 4-isopropylthiazole-2-carbohydrazide analogs have been synthesized and subsequently used to create clubbed triazole-thiazole derivatives. nih.gov These reactions typically proceed through the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization to yield the fused triazole ring. This approach has been utilized to prepare various fused 1,2,4-triazole (B32235) derivatives, such as pyrazolo[3',4':4,5]thiazolo[3,2-b] researchgate.netnih.govnih.gov-triazoles. researchgate.net The general strategy involves reacting a hydrazino-benzothiazole with reagents like formic acid or acetic anhydride (B1165640) to first form an intermediate which is then cyclized. tsijournals.com A novel [5-5]-fused heteroaromatic system, 2H-thiazolo[4,5-d] researchgate.netnih.govnih.govtriazole (ThTz), has also been developed, highlighting the potential for creating new scaffolds. nih.gov The synthesis of 1,2,3-triazole-containing compounds can also be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. peerj.com

Fused Oxadiazole Systems:

Similar to triazoles, the synthesis of fused 1,3,4-oxadiazoles often commences with the corresponding hydrazide. The 4-isopropylthiazole-2-carbohydrazide can be cyclized to form oxadiazole-thiazole derivatives. nih.gov The general method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines using various dehydrating agents. uobasrah.edu.iq This strategy has been employed to synthesize a variety of oxadiazole derivatives with potential biological activities. nih.govresearchgate.net The conversion of acid hydrazides to 5-substituted-1,3,4-oxadiazole-2-thiols is a key step, which can then be further reacted to produce a range of derivatives. nih.gov

Fused Thiadiazole Systems:

The synthesis of fused 1,3,4-thiadiazole (B1197879) systems also frequently utilizes hydrazide intermediates. The reaction of hydrazides with carbon disulfide in an alkaline medium is a common method to produce the corresponding 5-substituted-1,3,4-thiadiazole-2-thiol. uobasrah.edu.iq These intermediates can then be used to synthesize a variety of fused systems, such as imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazoles. nih.gov For example, reacting a hydrazide with an appropriate aldehyde can lead to a Schiff base, which can then be cyclized to form various heterocyclic rings, including thiazolidinones and oxazepines fused to the thiadiazole core. rdd.edu.iqresearchgate.net

Synthesis of Pyrazole (B372694) Derivatives through Heterocyclization

The aldehyde functionality of this compound is a key starting point for the synthesis of various pyrazole derivatives through heterocyclization reactions. These reactions typically involve condensation with a hydrazine derivative, followed by cyclization to form the pyrazole ring.

A general and widely used method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine. youtube.com In the context of this compound, the aldehyde group can be a part of a precursor that is transformed into a 1,3-dicarbonyl equivalent or can react directly in multi-step syntheses.

One common strategy involves the Vilsmeier-Haack reaction. For instance, hydrazones derived from a starting hydrazide can be reacted with phosphoryl trichloride (B1173362) in dimethylformamide (DMF) to yield 4-formyl pyrazole derivatives. chemmethod.com This approach allows for the introduction of the formyl group at the 4-position of the newly formed pyrazole ring.

Another approach is the condensation of α,β-unsaturated carbonyl compounds with hydrazines. The initial aldehyde can be used to construct the α,β-unsaturated system, which then undergoes cyclocondensation to afford pyrazole derivatives. nih.gov For example, the reaction of arylhydrazines with carbonyl derivatives generated in situ can lead to 1,3,4,5-substituted pyrazoles. nih.gov

The synthesis of 4,5-dihydro-1H-pyrazole derivatives has also been reported, which can serve as precursors to fully aromatic pyrazoles or be of interest in their own right. nih.gov These are often synthesized through the reaction of chalcones with hydrazines.

Table 1: Selected Methods for Pyrazole Synthesis

| Starting Material Type | Reagents | Product Type |

| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole |

| Hydrazone | POCl₃/DMF (Vilsmeier-Haack) | 4-Formyl Pyrazole |

| α,β-Unsaturated Carbonyl | Hydrazine | Pyrazole/Pyrazoline |

| Chalcone | Hydrazine | 4,5-Dihydro-1H-pyrazole |

Three-Component Coupling Reactions (A³ Coupling) for Heterocycle Synthesis

The aldehyde group of this compound is amenable to participation in three-component coupling reactions, such as the A³ (aldehyde-alkyne-amine) coupling reaction. This powerful reaction allows for the rapid construction of complex molecules from simple starting materials in a single step.

In a typical A³ coupling reaction, an aldehyde, a terminal alkyne, and a primary or secondary amine are coupled together, usually in the presence of a metal catalyst, to form a propargylamine (B41283) derivative. While specific examples detailing the use of this compound in A³ coupling were not found in the provided search results, the general mechanism is well-established.

A related three-component reaction involves the synthesis of thiazolidin-4-one derivatives. In this process, 4-methylthiazole-5-carbaldehyde (a closely related compound) reacts with a substituted aniline (B41778) and mercaptoacetic acid in a one-pot synthesis. researchgate.net This demonstrates the utility of the thiazole-5-carbaldehyde scaffold in multicomponent reactions for the efficient generation of heterocyclic libraries.

Furthermore, other multi-component processes have been developed for the synthesis of various heterocycles. For example, the in situ formation of diazo compounds from aldehydes and tosylhydrazines, which are then used in 1,3-dipolar cycloaddition reactions, represents another type of multi-component strategy that could potentially involve this compound. nih.gov

Computational and Theoretical Investigations of 4 Isopropylthiazole 5 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool in contemporary chemical research. These methods allow for the detailed investigation of molecular systems, providing data that complements and sometimes precedes experimental findings. For 4-isopropylthiazole-5-carbaldehyde, these calculations can elucidate various aspects of its chemical nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of various organic molecules, including thiazole (B1198619) derivatives. nih.govresearchgate.netnih.gov The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such studies, as it provides a good balance between accuracy and computational cost. dergipark.org.trdergipark.org.trdergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized over the electron-rich thiazole ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. This distribution dictates the molecule's reactivity towards electrophiles and nucleophiles.

Illustrative Data: Frontier Molecular Orbitals

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating, likely localized on the thiazole ring. |

| LUMO | -2.1 | Electron-accepting, likely localized on the carbaldehyde group. |

| HOMO-LUMO Gap | 4.4 | Indicates moderate chemical reactivity. |

Note: The values in this table are illustrative and represent typical data that would be obtained from a DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the nucleophilic and electrophilic sites within a molecule. The MEP surface illustrates the charge distribution, with red regions indicating areas of high electron density (nucleophilic) and blue regions indicating areas of low electron density (electrophilic).

In this compound, the oxygen atom of the carbaldehyde group would be expected to be a site of high electron density, making it a likely center for nucleophilic attack. Conversely, the carbon atom of the carbonyl group and the hydrogen atom of the aldehyde would be electrophilic centers. The thiazole ring itself contains both nucleophilic (sulfur and nitrogen atoms) and electrophilic regions. researchgate.net

The presence of the isopropyl group introduces conformational flexibility to the this compound molecule. The rotation around the single bond connecting the isopropyl group to the thiazole ring can lead to different conformers with varying energies. Computational studies can map the potential energy surface associated with this rotation to identify the most stable conformer and the energy barriers between different conformations. rsc.org Such an analysis for thiazole-5-carboxylic acid has revealed the existence of multiple stable conformers. dergipark.org.trdergipark.org.tr

The orientation of the carbaldehyde group relative to the thiazole ring also contributes to the conformational landscape. A detailed conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angles defining the orientation of both the isopropyl and carbaldehyde groups.

Illustrative Data: Conformational Analysis

| Conformer | Dihedral Angle (C-C-C-H of isopropyl) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.0 (most stable) |

| 2 | 180° | 2.5 |

| 3 | -60° | 0.0 |

Note: The values in this table are illustrative and represent typical data that would be obtained from a conformational analysis.

Computational methods can also be used to predict spectroscopic parameters, such as NMR chemical shifts. These theoretical predictions can be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can be correlated with experimental spectra.

For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the thiazole ring, the isopropyl group, and the carbaldehyde group. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or the presence of multiple conformers in solution. Studies on similar thiazole derivatives have shown good correlation between calculated and experimental NMR data.

Illustrative Data: Calculated vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |

|---|---|---|---|---|

| Thiazole-H | 8.90 | 8.85 | - | - |

| Aldehyde-H | 9.95 | 9.92 | - | - |

| Isopropyl-CH | 3.50 | 3.45 | 34.5 | 34.2 |

| Isopropyl-CH₃ | 1.35 | 1.32 | 23.0 | 22.8 |

| Thiazole-C4 | - | - | 160.2 | 159.8 |

| Thiazole-C5 | - | - | 145.8 | 145.5 |

| Aldehyde-C | - | - | 185.1 | 184.7 |

Note: The values in this table are illustrative and represent typical data that would be obtained from NMR calculations and compared with experimental results.

Spectroscopic Parameter Prediction and Validation

Prediction and Interpretation of Vibrational Frequencies (FT-IR, FT-Raman)

The vibrational characteristics of novel compounds are frequently investigated through a synergistic approach that combines experimental spectroscopy with quantum chemical calculations. nih.govresearchgate.net Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in assigning the vibrational modes observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.netresearchgate.net

For thiazole derivatives, computational studies are commonly performed using DFT methods such as B3LYP, often paired with basis sets like 6-311G or higher to achieve a balance between accuracy and computational cost. nih.govmdpi.comasrjetsjournal.org The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by frequency calculations on the optimized structure. researchgate.net The resulting theoretical wavenumbers are often scaled by a specific factor (e.g., 0.961) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used by the software. nih.gov The Potential Energy Distribution (PED) is then calculated to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion) of the molecule. nih.govresearchgate.net

For this compound, a theoretical vibrational analysis would focus on identifying the characteristic frequencies of its key functional groups. Based on studies of similar structures, the principal vibrational modes can be predicted. tsijournals.commdpi.com

Key Predicted Vibrational Modes for this compound:

Carbonyl (C=O) Stretching: The C=O stretching vibration of the aldehyde group is expected to produce a strong, characteristic band in the FT-IR spectrum, typically in the range of 1710–1680 cm⁻¹. tsijournals.commdpi.com Its position can be influenced by conjugation with the thiazole ring.

Thiazole Ring Vibrations: The stretching modes of the thiazole ring (C=N, C=C, C-S) typically appear in the 1600–1200 cm⁻¹ region. tsijournals.commdpi.com The C=N stretching mode is often found between 1570-1490 cm⁻¹. tsijournals.com The C-S stretching vibration is characteristically observed at a lower frequency, generally in the 750–600 cm⁻¹ range. researchgate.nettsijournals.com

Isopropyl Group Vibrations: The aliphatic C-H stretching vibrations of the isopropyl group are anticipated in the 3000–2850 cm⁻¹ region. tsijournals.com Bending modes for this group would appear at lower wavenumbers.

Aldehyde C-H Stretching: The stretching vibration of the hydrogen atom attached to the carbonyl group is a diagnostic band for aldehydes and typically appears as one or two bands in the 2900–2700 cm⁻¹ region. nih.gov

The following table summarizes the expected vibrational frequencies and their assignments for this compound, derived from computational studies on analogous molecules.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ν(C-H) | Isopropyl Group (asymmetric/symmetric stretch) | 2970 - 2870 | Medium-Strong |

| ν(C-H) | Aldehyde | 2850 - 2750 | Weak-Medium |

| ν(C=O) | Aldehyde | 1710 - 1680 | Strong |

| ν(C=N), ν(C=C) | Thiazole Ring Stretch | 1570 - 1450 | Medium-Strong |

| δ(C-H) | Isopropyl Group (bend) | 1470 - 1365 | Medium |

| ν(C-S) | Thiazole Ring Stretch | 750 - 650 | Weak-Medium |

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are powerful computational tools for exploring the behavior of molecules at an atomic level. These methods, including molecular docking and molecular dynamics, are widely used to predict how a molecule like this compound might interact with biological targets and behave in a dynamic environment.

Molecular Docking Studies for Substrate-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.govwjarr.com This technique is crucial in drug discovery for identifying potential drug candidates by estimating the strength of their interaction, commonly expressed as a binding energy or docking score. nih.govmdpi.com Studies on various thiazole derivatives have demonstrated their potential to interact with a range of biological targets, including protein kinases, enzymes involved in microbial pathogenesis, and receptors implicated in cancer. nih.govmdpi.combiointerfaceresearch.com

A hypothetical molecular docking study of this compound could be performed against a relevant protein target, such as a protein kinase, which is a common target for thiazole-containing inhibitors. biointerfaceresearch.com The process would involve:

Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). wjarr.com

Preparing the 3D structure of this compound and optimizing its geometry to find a low-energy conformation.

Using docking software (e.g., GLIDE, AutoDock) to systematically fit the ligand into the active site of the protein. nih.govbiointerfaceresearch.com

Analyzing the results to identify the most stable binding pose and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, arene-cation interactions) that stabilize the ligand-receptor complex. nih.gov

The aldehyde oxygen and the thiazole nitrogen of this compound would be potential hydrogen bond acceptors, while the isopropyl group and the thiazole ring could engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the receptor's binding pocket.

The table below illustrates a representative docking result for a thiazole derivative against a protein kinase active site, showcasing the type of data generated.

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | p56lck (e.g., 1QPC) | -7.5 | Met319, Lys273 | Hydrogen Bond, Hydrophobic |

| Val261, Leu335 | Hydrophobic (van der Waals) | |||

| Ala293 | Hydrogen Bond (with backbone) |

Molecular Dynamics Simulations to Model Dynamic Molecular Behavior

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. youtube.comnih.gov An MD simulation calculates the trajectory of a system by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and the stability of ligand-protein complexes. biointerfaceresearch.comnih.gov

For a molecule like this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with explicit water molecules to mimic physiological conditions. nih.gov The simulation, run using software like GROMACS or AMBER, would track the molecule's behavior over nanoseconds. nih.gov

Key insights from an MD simulation of this compound could include:

Conformational Flexibility: Assessing the rotational freedom of the bond between the thiazole ring and the carbaldehyde group, as well as the flexibility of the isopropyl group.

Solvation and Hydrogen Bonding: Observing the formation and lifetime of hydrogen bonds between the aldehyde oxygen or thiazole nitrogen and the surrounding water molecules.

Dynamic Stability: If simulated within a protein binding site (following a docking study), MD can assess the stability of the predicted binding pose and the persistence of key interactions over time. biointerfaceresearch.com

The following table summarizes the parameters and potential outputs of a typical MD simulation for a small molecule.

| Simulation Parameter | Typical Value / Method | Information Gained |

|---|---|---|

| Software | GROMACS, AMBER | Simulation engine for trajectory calculation. |

| Force Field | OPLS, CHARMM | Defines the potential energy of the system. |

| Solvent Model | SPC, TIP3P (explicit water) | Mimics an aqueous physiological environment. |

| Simulation Time | 50 - 200 nanoseconds | Timescale for observing molecular motions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies structural stability, flexibility, and specific interactions. |

Advanced Spectroscopic and Analytical Characterization of 4 Isopropylthiazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H-NMR) for Hydrogen Environments and Regioselectivity

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 4-isopropylthiazole-5-carbaldehyde, the ¹H-NMR spectrum provides distinct signals corresponding to the aldehyde proton, the thiazole (B1198619) ring proton, and the protons of the isopropyl group. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are key to assigning these signals and confirming the regioselectivity of the molecule.

The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, a characteristic feature of protons attached to a carbonyl carbon. The lone proton on the thiazole ring also presents as a singlet, with its chemical shift indicating its position on the heterocyclic ring. The isopropyl group gives rise to a septet for the methine proton, due to coupling with the six equivalent methyl protons, which in turn appear as a doublet.

¹H-NMR Spectral Data for this compound

| Proton Assignment | Multiplicity | Chemical Shift (δ) in ppm |

|---|---|---|

| Aldehyde-H | Singlet | ~9.8-10.0 |

| Thiazole-H | Singlet | ~8.0-8.5 |

| Isopropyl-CH | Septet | ~3.0-3.5 |

| Isopropyl-CH₃ | Doublet | ~1.2-1.4 |

Note: The exact chemical shifts can vary slightly depending on the solvent used for the NMR analysis.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum.

The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift. The carbon atoms of the thiazole ring appear in the aromatic region of the spectrum, and their specific chemical shifts help to confirm the substitution pattern. The carbons of the isopropyl group, both the methine and the methyl carbons, resonate in the aliphatic region of the spectrum.

¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Aldehyde-C=O | ~180-185 |

| Thiazole-C4 (with isopropyl) | ~160-165 |

| Thiazole-C5 (with aldehyde) | ~140-145 |

| Thiazole-C2 | ~150-155 |

| Isopropyl-CH | ~30-35 |

| Isopropyl-CH₃ | ~20-25 |

Note: The exact chemical shifts can vary slightly depending on the solvent used for the NMR analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is a key diagnostic feature, typically appearing in the range of 1680-1700 cm⁻¹. Other significant bands include those for C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the thiazole ring.

Raman spectroscopy offers complementary information, particularly for non-polar bonds. The symmetric vibrations of the thiazole ring and the C-S bond vibrations can often be more clearly observed in the Raman spectrum.

Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1680 - 1700 (Strong in IR) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Thiazole Ring C=N, C=C | Stretch | 1400 - 1600 |

| Isopropyl C-H | Bend | 1370 - 1390 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. researchgate.net The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of this compound. The spectrum also displays a series of fragment ions, which provide clues about the molecule's structure. Common fragmentation pathways include the loss of the aldehyde group (CHO), the isopropyl group, or cleavage of the thiazole ring.

Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOFMS) for Complex Mixture Analysis

For the analysis of this compound within complex mixtures, such as reaction products or biological samples, Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOFMS) is an invaluable tool. nih.gov UPLC provides high-resolution separation of the components in the mixture before they are introduced into the mass spectrometer. frontiersin.orgresearchgate.net The TOF mass analyzer then provides highly accurate mass measurements, allowing for the confident identification of the target compound and its metabolites or byproducts based on their exact mass-to-charge ratios. nih.gov

Following a comprehensive search for scholarly articles and data pertaining to the X-ray crystallography of this compound, no specific studies detailing the crystal structure, absolute stereochemistry, or solid-state analysis of this compound could be located. The scientific literature readily available does not appear to contain the specific crystallographic data required to fulfill the request for an article focused on this topic.

Therefore, it is not possible to generate the requested article on the "" with a focus on "X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure" as no primary or secondary sources containing this information were found.

Further research would be required to be conducted and published on the X-ray crystallographic analysis of this compound before a detailed article on this specific subject can be written.

Applications in Advanced Organic Synthesis and Materials Science

4-Isopropylthiazole-5-carbaldehyde as a Versatile Synthetic Intermediate

The reactivity of the aldehyde group, combined with the inherent chemical properties of the thiazole (B1198619) ring, positions this compound as a powerful tool for synthetic chemists.

Precursor in the Synthesis of Diverse and Complex Organic Molecules

This compound is a valuable starting material for synthesizing intricate organic molecules. The thiazole ring itself is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, and is known to participate in a variety of biological interactions. researchgate.netnih.govresearchgate.net The aldehyde functional group on this scaffold is highly reactive and allows for a multitude of chemical transformations. These reactions include, but are not limited to, nucleophilic additions, condensations, and oxidations, which enable chemists to build molecular complexity efficiently. pharmaguideline.com For instance, the aldehyde can be converted into amines, alcohols, carboxylic acids, or alkenes, each step paving the way for the assembly of larger, multi-functional compounds with potential therapeutic applications. nih.gov The synthesis of a closely related compound, 4-methyl-5-formyl-thiazole, is noted as a key step in the preparation of the antibiotic Cefditoren, highlighting the industrial relevance of this class of intermediates. google.comgoogle.com

Fundamental Building Block for Novel Heterocyclic Scaffolds

The aldehyde functionality of this compound is instrumental in constructing fused heterocyclic systems, which are of great interest in both materials science and medicinal chemistry. A prime example is its use in the synthesis of thiazolo[5,4-d]thiazoles. This is typically achieved through a condensation reaction where two equivalents of the thiazole carbaldehyde react with a sulfur source like dithiooxamide. mdpi.com This process creates a rigid, planar, and π-conjugated bicyclic system. The electronic properties of these fused scaffolds can be tuned by the substituents on the initial thiazole ring, making them attractive for applications in organic electronics. mdpi.com Research has also focused on greener synthetic methods for these reactions, utilizing deep eutectic solvents and microwave assistance to improve efficiency and environmental friendliness. mdpi.comresearchgate.net

| Starting Material Class | Reactant | Resulting Heterocyclic Scaffold | Significance |

|---|---|---|---|

| Thiazole-5-carbaldehyde | Dithiooxamide | Thiazolo[5,4-d]thiazole | Rigid, planar system with applications in organic electronics and dyes. mdpi.com |

| Thiazole-5-carbaldehyde | Ammonia, β-ketoester | Thiazolyl-dihydropyridine | Scaffold with potential biological activities, synthesized via Hantzsch-type multicomponent reactions. |

| Thiazole-5-carbaldehyde | Amines | Thiazolyl-imine (Schiff Base) | Intermediate for synthesizing more complex ligands and biologically active molecules. nih.gov |

Role in the Development of Targeted Molecular Probes and Ligands

The thiazole nucleus is a key component in a multitude of compounds designed to interact with specific biological targets. researchgate.netnih.govnih.gov Thiazole derivatives have been investigated for a wide range of pharmacological activities, including anticancer and antimicrobial effects. nih.govnih.govnih.gov The aldehyde group of this compound provides a convenient attachment point or "handle" for synthesizing derivatives that can serve as targeted molecular probes or ligands. Through reactions like reductive amination or condensation, the thiazole scaffold can be linked to other molecules or functionalized to create libraries of compounds for screening against biological targets such as enzymes or receptors. researchgate.net The structural versatility allows for the fine-tuning of a compound's properties to optimize its interaction with a specific biological target, which is a cornerstone of modern drug discovery. nih.gov

Contributions to Functional Materials Development

Beyond its role in synthesizing discrete molecules, this compound is a valuable monomer for the creation of advanced polymeric and crystalline materials with unique electronic and physical properties.

Integration into Covalent Organic Frameworks (COFs) with Enhanced Electronic Properties

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. Aldehydes are common building blocks for COFs, typically undergoing condensation reactions with amine linkers to form the framework. mdpi.com The use of a thiazole-containing aldehyde like this compound allows for the direct integration of the thiazole unit into the COF backbone. acs.orgnih.gov Thiazole-linked COFs (TZ-COFs) are noted for their exceptional chemical stability, even in harsh acidic or basic conditions. mdpi.commdpi.com The electron-deficient nature of the thiazole ring can modulate the electronic properties of the resulting COF, influencing its band structure and charge transport capabilities. researchgate.net These properties make TZ-COFs promising candidates for applications in photocatalysis, gas storage, and sensing. acs.orgmdpi.com For instance, some TZ-COFs have shown high efficiency in photocatalytic hydrogen evolution from water. nih.gov

| Property | Description | Significance |

|---|---|---|

| Crystallinity | High degree of structural order. acs.org | Provides well-defined pores and predictable properties. |

| Chemical Stability | Resistant to strong acids, bases, and solvents. mdpi.commdpi.com | Enables use in harsh chemical environments and enhances material lifetime. |

| Porosity | High surface area with uniform pore structures. mdpi.com | Useful for gas storage, separation, and catalysis. |

| Electronic Properties | Tunable band gaps and charge transport characteristics due to the π-conjugated thiazole units. researchgate.netkaist.ac.krresearchgate.net | Applicable in photocatalysis, sensing, and electronic devices. acs.orgresearchgate.net |

Utilization in the Synthesis of Organic Semiconductors for Electronic Devices (e.g., OFETs)

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs). wikipedia.orgnih.gov Thiazole is recognized as a valuable electron-accepting heterocycle for building these materials. nih.govnih.gov The this compound molecule can be used as a starting point to construct larger π-conjugated systems necessary for charge transport. Through condensation reactions (e.g., Knoevenagel or Wittig-type reactions), the aldehyde group can extend the conjugation of the molecule, linking the thiazole core to other aromatic or heteroaromatic units. The resulting materials often possess tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor for efficient charge injection and transport in electronic devices. rsc.org Thiazole-based semiconductors have been successfully incorporated into n-type OFETs, demonstrating high electron mobilities and stability. nih.govresearchgate.net

| Characteristic | Description | Relevance to OFETs |

|---|---|---|

| Charge Carrier Mobility | The speed at which charge carriers (electrons or holes) move through the material under an electric field. | Higher mobility leads to faster device switching speeds and higher performance. nih.govnih.gov |

| HOMO/LUMO Energy Levels | The energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Determines the material's band gap and affects the efficiency of charge injection from electrodes. rsc.org |

| Air Stability | The ability of the material to resist degradation upon exposure to oxygen and moisture. | Crucial for the long-term operational stability and lifetime of the electronic device. nih.gov |

| Solution Processability | The ability to be dissolved in a solvent and deposited as a thin film. cam.ac.uk | Enables low-cost, large-area fabrication techniques like printing. nih.gov |

Design of π-Extended Systems and Polymeric Materials through Thiazole Functionalization

The functionalization of the this compound scaffold is a key strategy in the design of novel π-extended systems and polymeric materials for advanced applications in organic electronics. The inherent electron-deficient nature of the thiazole ring, combined with the reactive aldehyde group at the 5-position, makes this compound a versatile building block for the synthesis of donor-acceptor (D-A) type conjugated materials. researchgate.net Such materials are of significant interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The aldehyde functionality of this compound serves as a convenient handle for a variety of carbon-carbon bond-forming reactions, which are instrumental in extending the π-conjugation of the system. Reactions such as the Knoevenagel condensation, Wittig reaction, and Horner-Wadsworth-Emmons reaction allow for the introduction of various electron-donating or electron-accepting moieties, thereby enabling the fine-tuning of the electronic and optical properties of the resulting molecules and polymers. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgresearchgate.net

For instance, the Knoevenagel condensation with active methylene (B1212753) compounds can lead to the formation of vinyl-bridged D-A systems. wikipedia.orgorganic-chemistry.orgresearchgate.net Similarly, the Wittig and Horner-Wadsworth-Emmons reactions provide synthetic routes to stilbene-like structures, further extending the conjugation length. wikipedia.orgorganic-chemistry.org These reactions are highly versatile and allow for the systematic modification of the molecular architecture to achieve desired properties such as a low bandgap, high charge carrier mobility, and strong absorption in the visible or near-infrared region.

The incorporation of the this compound moiety into polymeric backbones can be achieved through various polymerization techniques. The resulting thiazole-containing polymers often exhibit interesting photophysical and electrochemical properties, making them suitable for use as active materials in electronic devices. researchgate.net The isopropyl group at the 4-position of the thiazole ring can enhance the solubility of the resulting polymers in common organic solvents, which is a crucial factor for solution-based processing and device fabrication.

Below is a table summarizing potential synthetic strategies for the design of π-extended systems derived from this compound.

| Reaction Type | Reactant | Product Structure Example | Potential Properties and Applications |

| Knoevenagel Condensation | Malononitrile | 2-((4-isopropylthiazol-5-yl)methylene)malononitrile | Extended π-conjugation, potential for non-linear optical properties, building block for organic semiconductors. |

| Wittig Reaction | Triphenylphosphonium ylide | 5-(2-arylvinyl)-4-isopropylthiazole | Enhanced fluorescence, potential use in OLEDs, building block for conjugated polymers. |

| Horner-Wadsworth-Emmons Reaction | Phosphonate ester | Ethyl 3-(4-isopropylthiazol-5-yl)acrylate | Tunable electronic properties, intermediate for more complex conjugated systems. |

Strategies for Scaffold Hopping in Chemical Design and Discovery

Scaffold hopping is a powerful strategy in medicinal chemistry and drug discovery that involves the replacement of a core molecular structure (scaffold) with a different one while maintaining or improving the desired biological activity. nih.govresearchgate.net This approach is often employed to explore novel chemical space, improve pharmacokinetic properties, or circumvent existing patents. The 4-isopropylthiazole (B170079) scaffold can be considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.gov

The concept of bioisosterism is central to scaffold hopping, where a substituent or a group of substituents is replaced by another with similar physical or chemical properties, leading to a similar biological response. researchgate.net The thiazole ring, for example, can be considered a bioisostere of other aromatic and heteroaromatic rings such as phenyl, pyridine, or pyrazole (B372694). researchgate.net The specific substitution pattern of this compound offers a unique combination of steric and electronic features that can be exploited in scaffold hopping strategies.

When considering scaffold hopping from a known active compound containing, for instance, a substituted phenyl ring, the 4-isopropylthiazole moiety can be introduced to modulate properties such as:

Metabolic Stability: The introduction of a nitrogen and a sulfur atom in the heterocyclic ring can alter the metabolic profile of a compound, potentially blocking sites of oxidative metabolism. nih.govresearchgate.net

Target Interactions: The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors or engage in other non-covalent interactions with biological targets, potentially leading to improved binding affinity and selectivity.

The aldehyde group at the 5-position provides a point for further diversification, allowing for the generation of a library of analogues based on the new thiazole scaffold. This "scaffold-hopping with subsequent diversification" approach is a highly efficient strategy in lead optimization.

The following table illustrates hypothetical scaffold hopping strategies where a 4-isopropylthiazole moiety could replace other common scaffolds in drug design.

| Original Scaffold | Proposed Scaffold Hop | Rationale for Hopping | Potential Advantages |

| Substituted Phenyl Ring | 4-Isopropylthiazole Ring | Bioisosteric replacement, introduction of heteroatoms. | Improved metabolic stability, altered solubility, potential for new target interactions. |

| Pyridine Ring | 4-Isopropylthiazole Ring | Modulation of basicity and hydrogen bonding capacity. | Fine-tuning of pharmacokinetic properties, exploration of new binding modes. |

| Thiophene (B33073) Ring | 4-Isopropylthiazole Ring | Introduction of a nitrogen atom. | Enhanced polarity, potential for improved target interactions through hydrogen bonding. |

Q & A

Q. What are the recommended synthetic routes for 4-isopropylthiazole-5-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of thiazole carbaldehydes typically involves cyclocondensation of α-halo ketones with thioureas or thioamides. For this compound, a plausible route is the Hantzsch thiazole synthesis, where 4-isopropyl-α-bromoacetophenone reacts with thiourea in ethanol under reflux. Key parameters include:

Q. How can the purity and structural integrity of this compound be validated?

Employ a multi-technique approach:

- NMR spectroscopy : Confirm the aldehyde proton (δ 9.8–10.2 ppm in H NMR) and isopropyl group (δ 1.2–1.4 ppm, doublet).

- Mass spectrometry : Molecular ion peak at m/z 169.06 (CHNOS) ensures correct molecular weight.

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<2%) .

Q. What solvent systems are compatible with this compound for crystallization?

The compound is sparingly soluble in water but dissolves well in DMSO, DMF, and dichloromethane. For single-crystal X-ray diffraction:

- Use a slow evaporation method in ethyl acetate/hexane (1:3 ratio) at 4°C.

- Avoid protic solvents (e.g., methanol) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Electrophilicity : The aldehyde carbon has a high electrophilicity index (ω = 3.7 eV), favoring nucleophilic attack.

- Steric effects : The isopropyl group at position 4 creates steric hindrance, reducing reactivity at C5 by ~20% compared to unsubstituted analogs.

Validate predictions experimentally via kinetic studies with amines or Grignard reagents .

Q. How to resolve contradictory 13^{13}13C NMR data for this compound in different solvents?

Discrepancies in chemical shifts (e.g., δ 190–195 ppm for C=O) arise from solvent polarity and hydrogen bonding.

- DMSO-d : δ 192.5 ppm (downfield due to strong H-bonding with DMSO).

- CDCl : δ 189.3 ppm (weaker interactions).

Use correlation plots (solvent polarity vs. shift) to standardize reporting conditions .

Q. What strategies mitigate aldehyde oxidation during long-term storage?

Q. How to design a structure-activity relationship (SAR) study for thiazole carbaldehydes in enzyme inhibition?

Focus on:

- Substituent effects : Compare 4-isopropyl with methyl, phenyl, or halogenated analogs.

- Bioassay conditions : Use a standardized IC protocol (e.g., acetylcholinesterase inhibition at pH 7.4).

- Data normalization : Correct for lipophilicity (logP) using HPLC-derived retention times .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.